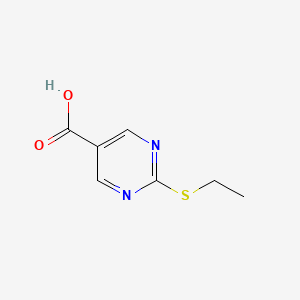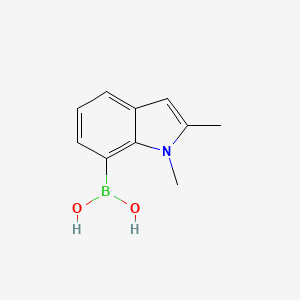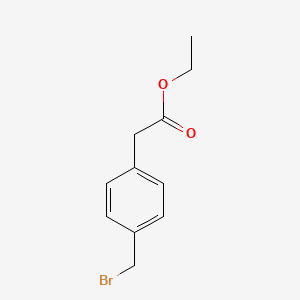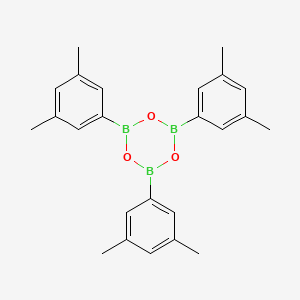![molecular formula C10H22Cl2N2O B1628502 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride CAS No. 1049750-09-5](/img/structure/B1628502.png)
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Overview
Description
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride is a chemical compound with the CAS Number: 1049750-09-5 . It has a molecular weight of 257.2 and its IUPAC name is 2-[1-(Cyclopropylmethyl)-2-piperazinyl]ethanol dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H . This indicates that the compound has a cyclopropylmethyl group attached to a piperazine ring, and an ethanol group attached to the piperazine ring.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 257.2 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Characterization
The chemical synthesis and characterization of compounds structurally related to 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride have been widely studied. For instance, research on the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol and its derivatives highlight the interest in creating new molecules with potential for various applications, including medicinal chemistry and material science. These compounds are synthesized through optimized technological parameters, demonstrating the chemical flexibility and the potential for derivative compounds with varying properties (Wang Jin-peng, 2013).
Antimicrobial Studies
Another area of application is the exploration of antimicrobial properties. Novel piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. For example, a study on the synthesis, spectral characterization, and biological evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcased significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Antitumor Activity
Research on the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides has demonstrated their effect on tumor DNA methylation processes. This suggests a potential application in cancer therapy, where the modulation of DNA methylation could play a role in treating certain types of cancer (N. Hakobyan et al., 2020).
Supramolecular Chemistry
The synthesis and structural study of compounds like 2-(piperazin-1-yl)ethanol and its reactions to form new cadmium salts underline the utility of piperazine derivatives in supramolecular chemistry. These compounds contribute to the development of materials with unique structural and bonding properties, which could be useful in various technological applications, including catalysis, drug delivery, and material science (M. Hakimi et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBEILOCZVMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586387 | |
| Record name | 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049750-09-5 | |
| Record name | 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid](/img/structure/B1628420.png)


![1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628426.png)
![7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1628429.png)







